4-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Description
Properties
IUPAC Name |
4-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-26-16-3-2-4-17-18(16)22-20(27-17)24-11-9-23(10-12-24)19(25)15-7-5-14(13-21)6-8-15/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOTVQAODGEHIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic methods include:
Diazo-coupling: This method involves the reaction of diazonium salts with aromatic compounds to form azo compounds, which can then be cyclized to form benzothiazoles.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli Reaction: A multi-component reaction that involves the condensation of urea, aldehyde, and β-keto ester to form dihydropyrimidinones, which can be further functionalized.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and reduced waste .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Dess-Martin periodinane, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
4-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential as an anti-tubercular and anti-cancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of benzothiazole-piperazine derivatives. Key structural variations in similar compounds include:
Key Observations :
- Electron Effects : The methoxy group in the target compound is electron-donating, contrasting with chloro (BA91129) or nitro () substituents. This affects electronic distribution and binding to targets like kinases or receptors .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated at ~2.5 (benzonitrile counterbalances methoxy’s hydrophilicity), compared to BA91129 (logP ~3.2, chloro and sulfonamide increase lipophilicity) .
- Solubility : The methoxy group enhances aqueous solubility relative to nitro () or ethoxy () derivatives .
Biological Activity
The compound 4-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and neuroprotective applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound belongs to a class of benzothiazole derivatives that are known for their diverse biological activities. The structure features a piperazine ring and a carbonyl group, contributing to its pharmacological properties. The methoxy group enhances solubility and bioavailability.
Anticancer Activity
Research indicates that benzothiazole-piperazine derivatives exhibit significant anticancer properties. A study by Gürdal et al. (2017) evaluated several benzothiazole derivatives, including those similar to our compound, against various cancer cell lines such as HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) . The results demonstrated that these compounds could induce cytotoxic effects at micromolar concentrations.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| 1h | HUH-7 | 1.5 | Active against hepatocellular |
| 1j | MCF-7 | 3.0 | Effective on breast cancer cells |
| 1k | HCT-116 | 2.0 | Active against colorectal cancer |
These findings suggest that the structural modifications on the benzothiazole core can enhance anticancer activity, supporting further investigation into the specific mechanisms of action.
Neuroprotective Effects
Benzothiazole derivatives have also been studied for their neuroprotective properties, particularly in the context of Alzheimer's disease (AD). A recent study highlighted the design of novel benzothiazole-piperazine hybrids as multifunctional agents targeting AD by inhibiting acetylcholinesterase (AChE) and promoting neuroprotection . These compounds demonstrated significant AChE inhibitory activity, which is crucial for improving cognitive function in AD patients.
Table 2: Neuroprotective Activity of Benzothiazole-Piperazine Hybrids
| Compound ID | AChE Inhibition (%) | Neuroprotection Assay Result |
|---|---|---|
| Hybrid A | 85 | Significant neuroprotection |
| Hybrid B | 75 | Moderate neuroprotection |
Toxicological Evaluation
The safety profile of these compounds is critical for their development as therapeutic agents. A toxicological evaluation conducted on related benzothiazole-piperazine derivatives indicated varying degrees of mutagenicity and genotoxicity. For instance, compound 1j was found to be mutagenic in certain bacterial strains, while compound 1h exhibited no mutagenic effects . This highlights the importance of thorough testing to ensure safety in clinical applications.
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in preclinical models:
- Study on Hepatocellular Carcinoma : A compound structurally related to our target was tested in vivo and showed a significant reduction in tumor size compared to controls.
- Alzheimer's Disease Model : In a mouse model, a benzothiazole derivative improved memory retention and reduced amyloid plaque formation, indicating potential for AD treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
